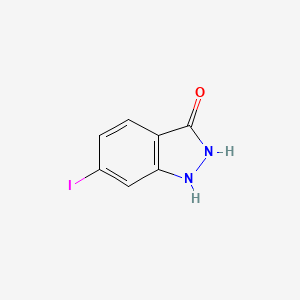

6-Iodo-1H-indazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDSJTLREIWHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646283 | |

| Record name | 6-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-78-5 | |

| Record name | 1,2-Dihydro-6-iodo-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodo 1h Indazol 3 Ol and Substituted Indazole Systems

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole scaffold, which fuses a benzene (B151609) ring with a pyrazole (B372694) ring, can be achieved through various cyclization strategies. researchgate.net Modern synthetic chemistry has increasingly focused on catalyst-based and environmentally benign methods to improve efficiency, selectivity, and sustainability. benthamdirect.combohrium.com

Catalyst-based methods have revolutionized the synthesis of indazoles, offering enhanced efficiency and selectivity. benthamdirect.combohrium.com Transition-metal catalysts, in particular, have been instrumental in developing a diverse array of indazole derivatives. benthamdirect.combohrium.com

Rhodium(III)-catalyzed C-H activation and cyclization represents a prominent, atom-economical approach for constructing indazole N-oxides from readily available N-nitrosoanilines and sulfoxonium ylides. nih.gov Similarly, Rh(III)-catalysis can facilitate the intramolecular annulation of azobenzenes to form 3-acyl (2H)-indazoles with a high degree of chemoselectivity. nih.govnih.gov Palladium catalysts are also widely employed. For example, Pd(OAc)2 has been used for the direct arylation of 2H-indazoles with aryl bromides, proceeding in high yields with low catalyst loading. researchgate.net

Copper-catalyzed reactions offer another versatile route. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is effective for synthesizing 2H-indazoles, where the catalyst is key to forming the crucial C-N and N-N bonds. organic-chemistry.org This methodology has been extended to use copper(I) oxide nanoparticles (Cu₂O-NP) as a heterogeneous catalyst. organic-chemistry.org

Acid and base catalysis also plays a significant role in indazole synthesis, often enhancing both the efficiency and selectivity of the reactions. benthamdirect.combohrium.com These catalytic systems have collectively provided a powerful impetus for the synthesis of this important pharmacophore. benthamdirect.combohrium.com

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(III) | N-nitrosoanilines, Sulfoxonium ylides | Indazole N-oxides | Atom-economic, One-pot | nih.gov |

| Rhodium(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | Functional group compatible | nih.gov |

| Palladium(II) Acetate (B1210297) | 2H-indazoles, Aryl bromides | 3-aryl-2H-indazoles | Low catalyst loading, Inexpensive base | researchgate.net |

| Copper(I) | 2-bromobenzaldehydes, Primary amines, Sodium azide | 2H-indazoles | One-pot, Three-component | organic-chemistry.org |

In recent years, the principles of green chemistry have been increasingly applied to indazole synthesis to develop more sustainable and environmentally friendly methodologies. bohrium.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One notable green approach is the use of microwave-assisted organic synthesis (MAOS). ajrconline.org A one-pot, microwave-assisted method for synthesizing 1-H-indazole from salicylaldehyde (B1680747) and hydrazine (B178648) hydrates has been shown to produce good to excellent yields in shorter reaction times compared to conventional heating. ajrconline.org

Electrochemical synthesis offers another transition-metal-free pathway. An intramolecular N(sp²)–H/N(sp³)–H coupling reaction can be performed at room temperature using ammonia (B1221849) as the nitrogen source, affording a range of substituted 1H-indazoles in moderate to good yields. rsc.org

The choice of solvent is a key aspect of green chemistry. The use of polyethylene (B3416737) glycol (PEG) as a recyclable, non-toxic solvent has been demonstrated in the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles. organic-chemistry.orgacs.org Water has also been explored as a solvent for the metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI), providing direct access to fluorinated derivatives under ambient conditions. organic-chemistry.org

| Method | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, Efficient, Reduced energy consumption | Cyclization of aryl hydrazones from salicylaldehyde and hydrazine hydrates | ajrconline.org |

| Electrochemical Synthesis | Transition-metal-free, Room temperature | Intramolecular N-H coupling using ammonia as N-source | rsc.org |

| Use of Green Solvents | Reduced toxicity and environmental impact | Copper-catalyzed synthesis in Polyethylene Glycol (PEG) | organic-chemistry.orgacs.org |

| Aqueous Synthesis | Environmentally benign, Safe | Metal-free fluorination of 2H-indazoles in water | organic-chemistry.org |

Regioselective Functionalization of the Indazole Ring System

While the construction of the indazole core is the first step, the synthesis of a specific target like 6-Iodo-1H-indazol-3-ol requires precise control over the introduction of substituents at specific positions. The regioselective functionalization of the indazole ring, particularly the six-membered carbocyclic ring, remains a significant synthetic challenge. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The technique relies on a Directed Metalation Group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent. baranlab.org This coordination facilitates the deprotonation of the proton at the adjacent ortho-position, creating a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org This method offers high regioselectivity for the ortho position, in contrast to typical electrophilic aromatic substitution reactions that often yield a mixture of ortho and para products. wikipedia.org

In the context of indazoles, DoM can be used to introduce functional groups at the C7 position. mobt3ath.com However, the application of DoM for direct halogenation requires careful selection of the directing group and reaction conditions to control the site of metalation.

The specific introduction of an iodine atom at the C6 position of the indazole ring is a key step toward the synthesis of this compound. A common and effective method to achieve this is through a copper-catalyzed halogen exchange reaction, often referred to as an Ullmann-type coupling.

A patented synthetic method describes the synthesis of 6-iodo-1H-indazole from a 6-bromo-1H-indazole precursor. patsnap.com This transformation is achieved by reacting the bromo-indazole with an iodide source, such as potassium iodide (KI), in the presence of a copper(I) catalyst and a ligand. The reaction is typically performed at elevated temperatures in a solvent like 1,4-dioxane. patsnap.comchemicalbook.com

One documented procedure involves the use of cuprous iodide (CuI) as the catalyst, with N,N'-dimethylethylenediamine serving as the ligand. patsnap.comchemicalbook.com The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide can also be employed. patsnap.com Following the reaction, a workup and recrystallization from a solvent such as acetonitrile (B52724) can yield the desired 6-iodo-1H-indazole with high purity. patsnap.com

| Starting Material | Reagents | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-1H-indazole | Potassium Iodide (KI) | Cuprous Iodide (CuI), N,N'-Dimethylethylenediamine | 1,4-Dioxane | Reflux, 48h | 84.2% | patsnap.com |

Introducing a hydroxyl group at the C3 position of the indazole ring presents a distinct set of challenges. Direct hydroxylation is often not feasible, and multistep strategies are typically required. The C3 position can be functionalized through various methods, which can then be converted to the desired hydroxyl group. chim.it It is important to note that 1H-indazol-3-ol exists in tautomeric equilibrium with 1H-indazol-3(2H)-one. thieme-connect.de

One of the most common strategies for C3 functionalization is halogenation, particularly iodination. chim.it Non-protected indazoles can be treated with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF to yield 3-iodoindazoles. chim.it This 3-iodo intermediate is highly valuable as it can undergo further transformations, including substitution reactions that could potentially lead to a hydroxyl group, or serve as a precursor for organometallic-mediated couplings. For example, 3-iodo-1H-indazole is a known compound used in further synthetic steps. orgsyn.org

Another approach involves the conversion of other functional groups. 1H-indazole-3-carboxaldehydes are versatile intermediates that can be synthesized via the nitrosation of indoles. rsc.org This aldehyde functionality could, in principle, be transformed into a hydroxyl group through reactions like the Baeyer-Villiger oxidation.

Direct C-H functionalization at the C3 position is also an area of active research. Palladium-catalyzed methods have been developed for the functionalization of 2H-indazoles at the C3 position via isocyanide insertion, leading to diverse heterocyclic structures. researchgate.netacs.org While not a direct hydroxylation, these methods highlight the increasing ability to selectively modify the C3 position, opening potential avenues for introducing an oxygen-containing functional group that could be converted to a hydroxyl.

Given these strategies, a plausible pathway to this compound would involve the initial synthesis of 6-iodo-1H-indazole as described previously, followed by a sequence to introduce the hydroxyl group at the C3 position, potentially via a 3-halo-6-iodo-1H-indazole intermediate.

Specific Synthetic Routes for this compound and its Precursors

The preparation of this compound can be approached through several synthetic strategies, often involving the construction of the indazole core followed by or preceded by iodination.

A common pathway to this compound involves the use of nitroindazole precursors. The synthesis often begins with the iodination of a suitable indazole, which can then be followed by other transformations. For instance, the C-3 position of 6-nitroindazole (B21905) can be functionalized by reaction with iodine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield 3-iodo-6-nitroindazole. google.com

The nitro group in 6-nitroindazole derivatives serves as a precursor to the amino group, which can be introduced via reduction. google.com This amino group can then be converted to a diazonium salt and subsequently displaced to introduce other functionalities, although the direct conversion to a hydroxyl group at the 3-position from a nitro precursor is less commonly detailed for this specific compound. A more general approach involves the synthesis of 1H-indazol-3-ol from 2-aminobenzamide (B116534) derivatives through intramolecular trapping of an N-acylnitrenium intermediate. sci-hub.se

A multi-step synthesis starting from 6-nitro-o-toluidine can yield 7-nitro-1H-indazole, which upon hydrogenation provides the corresponding amine. This amine can be converted to 7-iodo-1H-indazole. researchgate.net While this illustrates a pathway for a different isomer, similar strategic steps could be envisioned for the 6-iodo analogue, starting from a different nitro-toluidine isomer.

The reduction of a nitro group is a key step. For example, 6-nitro-3-(E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole can be reduced to the 6-amino compound using iron in aqueous ammonium (B1175870) chloride. google.com Such aminoindazoles are versatile intermediates.

Palladium-catalyzed reactions are pivotal in the synthesis and functionalization of indazole systems, including those leading to this compound derivatives. The Suzuki-Miyaura cross-coupling reaction is a prominent example. 3-Iodoindazoles can be coupled with aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium bicarbonate. mdpi.comresearchgate.net This method is highly effective for creating C-C bonds at the 3-position of the indazole ring.

For instance, N-protected 1-benzyl-3-iodo-1H-indazole shows higher reactivity in Suzuki couplings compared to the unprotected counterpart. researchgate.netthieme-connect.de The synthesis of 3-aryl-1H-indazoles has been reported using Pd(PPh₃)₄ as the catalyst. mdpi.com Furthermore, palladium catalysis is employed in the synthesis of complex indazole derivatives. For example, the synthesis of 2,3-diphenyl-2H-indazole derivatives can be achieved through a palladium-catalyzed arylation of the corresponding 2-phenyl-2H-indazole with a substituted halobenzene. nih.gov

Palladium-catalyzed cyanation is another useful transformation. 3-Iodo-1H-indazole can be converted to 1H-indazole-3-carbonitrile using potassium ferrocyanide and a palladium catalyst. orgsyn.org This nitrile can then potentially be hydrolyzed to a carboxylic acid or other functional groups.

The following table summarizes representative palladium-catalyzed reactions in indazole synthesis:

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| 3-Iodo-1H-indazole, Arylboronic acid | Pd(PPh₃)₄, NaHCO₃, DMF | 3-Aryl-1H-indazole | 55-70 | mdpi.com |

| 1-Benzyl-3-iodo-1H-indazole, 2-Furylboronic acid | Pd(PPh₃)₄, NaHCO₃, DME/H₂O | 1-Benzyl-3-(2-furyl)-1H-indazole | N/A | thieme-connect.de |

| 2-Phenyl-2H-indazole, Substituted halobenzene | Palladium catalyst | 2,3-Diphenyl-2H-indazole derivative | Moderate | nih.gov |

| 3-Iodo-1H-indazole | K₄[Fe(CN)₆]·3H₂O, Pd catalyst, DMAc | 1H-Indazole-3-carbonitrile | 78 |

N/A: Data not available

Copper-mediated reactions offer an alternative and sometimes more efficient pathway for the synthesis of iodinated indazoles. These methods are particularly useful for C-N, C-O, and C-S bond formations. researchgate.net A specific synthesis method for 6-iodo-1H-indazole involves a copper-catalyzed reaction. patsnap.com The process can utilize a compound of formula V (the specific structure of which is not detailed in the abstract) and potassium iodide in 1,4-dioxane. The reaction is facilitated by a copper catalyst, such as cuprous iodide or cuprous trifluoromethanesulfonate, along with N,N-dimethylethylenediamine and tetrabutylammonium iodide, under reflux conditions. patsnap.comchemicalbook.com This approach is highlighted for its potential for low impurity content and stable processing. patsnap.com

The table below outlines examples of copper-mediated synthesis of 6-iodo-1H-indazole:

| Starting Material | Catalyst/Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Formula V Compound | CuI, KI, N,N-dimethylethylenediamine, Tetrabutylammonium iodide | 1,4-Dioxane | 48 | 85 | patsnap.comchemicalbook.com |

| Formula V Compound | CuI, KI, N,N-dimethylethylenediamine, Tetrabutylammonium iodide | 1,4-Dioxane | 54 | N/A | patsnap.com |

| Formula V Compound | Cu(OTf)·C₆H₆, KI, N,N-dimethylethylenediamine, Tetrabutylammonium iodide | 1,4-Dioxane | 46 | N/A | patsnap.com |

N/A: Data not available

Copper catalysis is also employed in the synthesis of N-1 unsubstituted 1H-indazoles from stable guanylhydrazone salts, offering a hydrazine-free alternative. nih.gov

The synthesis of complex derivatives of this compound often requires multi-step pathways. These intricate sequences allow for the precise installation of various functional groups. A key intermediate, 6-iodo-1H-indazole, can be further elaborated. For example, iodination of 6-iodo-1H-indazole can lead to 3,6-diiodo-1H-indazole. chemicalbook.com This di-iodinated compound can then undergo selective reactions.

One such pathway involves the reaction of 3,6-diiodo-1H-indazole with 2-mercapto-N-methylbenzenesulfinamide to produce 2-(3-iodo-1H-indazol-6-ylthio)-N-methylbenzamide. chemicalbook.com This intermediate can be N-protected and then subjected to further reactions, such as a Heck reaction with 2-vinyl pyridine, to build more complex structures like Axitinib. chemicalbook.com

Another example of a multi-step synthesis involves the preparation of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for Crizotinib, which includes nucleophilic aromatic substitution, hydrogenation, and iodination steps. researchgate.net While not an indazole, this illustrates the type of multi-step logic applied in heterocyclic drug synthesis.

A general strategy for creating substituted indazoles starts from 6-nitroindazole, which can be iodinated at the C-3 position. The resulting 3-iodo-6-nitroindazole can then have the N-1 position protected before further transformations. google.com

Isolation and Purification Techniques for Indazole Derivatives

The isolation and purification of indazole derivatives are crucial for obtaining compounds of high purity, which is essential for their application in research and development. Common techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid indazole derivatives. The choice of solvent is critical. For instance, a mixed solvent system of THF and water has been used to separate and purify substituted indazole isomers, achieving purities of over 99%. google.com Hot ethyl acetate or mixed solvents like ethyl acetate/hexanes are also effective for improving crystal lattice stability and purity of compounds like 6-(trifluoromethyl)-1H-indazol-3-ol.

Column chromatography is another indispensable technique for the purification of indazoles. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like hexane (B92381) and ethyl acetate. nih.govmdpi.com The polarity of the solvent mixture is adjusted to achieve optimal separation of the desired compound from impurities. For example, a mixture of hexane/ethyl acetate (80:20) has been used to purify 2-phenyl-2H-indazole derivatives. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed for high-purity separations, often using C18 columns with gradients of acetonitrile and water, sometimes containing an acid modifier like trifluoroacetic acid.

The following table summarizes common purification techniques for indazole derivatives:

| Compound Type | Purification Method | Solvents/Conditions | Purity Achieved | Reference |

| Substituted indazole isomers | Recrystallization | THF/Water | >99% | google.com |

| 6-(Trifluoromethyl)-1H-indazol-3-ol | Recrystallization | Hot ethyl acetate or ethyl acetate/hexanes | High | |

| 2-Phenyl-2H-indazole derivatives | Column Chromatography | Hexane/Ethyl acetate (80:20) | Pure compound | nih.gov |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives | Column Chromatography | Petroleum Ether/Ethyl Acetate | High | mdpi.com |

| 6-(Trifluoromethyl)-1H-indazol-3-ol | Flash Column Chromatography | Ethyl acetate/Hexanes (70:30) | High | |

| 6-(Trifluoromethyl)-1H-indazol-3-ol | Reverse-Phase HPLC | C18 column, Acetonitrile/Water with 0.1% TFA | High |

Derivatization and Chemical Transformations of 6 Iodo 1h Indazol 3 Ol

Chemical Reactivity of the Indazole Moiety

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a distinct chemical character. austinpublishinggroup.comnih.gov It is an aromatic heterocycle with ten π electrons. nih.gov The reactivity of the indazole core in 6-Iodo-1H-indazol-3-ol is influenced by its substituent groups. The electron-withdrawing nature of the iodine atom at the C-6 position can impact the electron density of the ring system, thereby influencing its susceptibility to various reactions. evitachem.com

Modifications at the Hydroxyl Group (C-3 Position)

The hydroxyl group at the C-3 position of this compound is a key site for chemical modification. This group can undergo several types of reactions, including oxidation and substitution.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding the corresponding indazolone derivative. Common oxidizing agents used for this transformation include potassium permanganate (B83412) and chromium trioxide.

Substitution: The hydroxyl group can also be a target for substitution reactions, allowing for the introduction of various functional groups. For instance, it can be converted to other functionalities to modulate the compound's properties.

Transformations Involving the Iodine Substituent at C-6

The iodine atom at the C-6 position is a highly valuable handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck) with Iodinated Indazoles

The iodine substituent at C-6 makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. evitachem.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the iodinated indazole with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. google.comnih.gov This method is widely used to introduce aryl or heteroaryl substituents at the C-6 position. nih.govnih.gov The reactivity of iodo derivatives in Suzuki-Miyaura couplings is enhanced due to the polarizability of iodine.

Heck Reaction: The Heck reaction couples the iodinated indazole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-6 position. google.com This reaction is a powerful tool for the vinylation of the indazole core. A variety of olefins, such as acrylates and styrenes, can be used in this reaction. mdpi.com

| Coupling Reaction | Reactant | Catalyst (Typical) | Product Type |

| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | 6-Aryl/Heteroaryl-1H-indazol-3-ol |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | 6-Vinyl-1H-indazol-3-ol |

Nucleophilic Aromatic Substitution on Iodinated Indazoles

While less common than cross-coupling reactions for aryl iodides, nucleophilic aromatic substitution (SNA) can occur under specific conditions. In SNA reactions, a nucleophile displaces the leaving group (iodide) on the aromatic ring. masterorganicchemistry.com The rate of this reaction is generally slower for iodides compared to other halogens like fluorine in typical SNA reactions. masterorganicchemistry.com However, the reactivity can be influenced by the presence of activating groups on the indazole ring.

N-Substitution and Tautomeric Considerations in this compound Derivatives

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. austinpublishinggroup.comnih.govsci-hub.se The position of the proton on the nitrogen atoms of the pyrazole ring can significantly influence the compound's properties and reactivity. sci-hub.se For this compound, the 1H-indazol-3-ol tautomer is generally considered the predominant form. researchgate.net

Alkylation or arylation of the nitrogen atoms of the indazole ring is a common strategy to create diverse derivatives. mdpi.com N-substitution can be achieved using various alkylating or arylating agents. Protecting the N-H group is often a necessary step before performing other chemical transformations on the molecule to avoid undesired side reactions. mdpi.com For example, a tert-butyloxycarbonyl (Boc) group can be used to protect the indazole nitrogen. nih.gov

Synthesis of Advanced this compound Analogues for Research

The versatile reactivity of this compound allows for the synthesis of a wide range of advanced analogues for research purposes. By combining the reactions described above, complex molecules with tailored properties can be constructed. For instance, a sequence involving N-protection, followed by a Suzuki coupling at C-6 and a modification at the C-3 hydroxyl group, can lead to highly functionalized indazole derivatives. These advanced analogues are valuable in drug discovery programs and for the development of new materials.

Biological Activities and Mechanisms of Action of Indazole Derivatives with Relevance to 6 Iodo 1h Indazol 3 Ol

Comprehensive Overview of Biological Activities of Indazole Scaffolds

The indazole moiety is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological functions. nih.govaustinpublishinggroup.com This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a versatile template for the development of therapeutic agents. Its structural rigidity and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, allow for high-affinity binding to diverse biological targets. austinpublishinggroup.com

Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. nih.govpnrjournal.com The specific biological effect of an indazole-containing molecule is highly dependent on the substitution pattern on the bicyclic ring. The nature, position, and stereochemistry of these substituents dictate the compound's selectivity and potency towards its molecular target. For instance, functionalization at the N1, N2, and C3 positions, as well as on the fused benzene ring, has led to the discovery of compounds with distinct and highly specific mechanisms of action. The introduction of a halogen atom, such as iodine at the 6-position in 6-Iodo-1H-indazol-3-ol, can significantly modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and pharmacokinetic profile.

Enzyme Inhibition Studies by Indazole Derivatives

The indazole nucleus is a cornerstone in the design of numerous potent and selective enzyme inhibitors. Its ability to act as a bioisosteric replacement for other aromatic systems, like purines or indoles, allows it to fit into the active sites of various enzymes, disrupting their catalytic activity.

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAAO is a therapeutic strategy aimed at increasing D-serine levels, thereby enhancing NMDA receptor function, which is often dysregulated in conditions like schizophrenia. nih.gov

Derivatives of 1H-indazol-3-ol have been identified as a novel class of potent DAAO inhibitors. nih.gov Structure-activity relationship (SAR) studies have elucidated the key structural requirements for potent inhibition. The 1H-indazol-3-ol core is essential, and substitutions on the benzene ring significantly influence inhibitory potency. Specifically, halogen substitution at the 6-position has been shown to be particularly effective. A clear trend is observed where the inhibitory activity against human DAAO (hDAAO) increases with the size of the halogen atom.

| Compound | Substituent (R) at C6-Position | IC50 (nM) |

|---|---|---|

| 1 | -H | 180 |

| 2 | -F | 80 |

| 3 | -Cl | 25 |

| 4 | -Br | 15 |

| 5 | -I | 10 |

This interactive table is based on data synthesized from SAR studies on DAAO inhibitors.

This trend suggests that larger, more polarizable halogens like iodine contribute favorably to the binding affinity within the DAAO active site, making this compound a particularly potent inhibitor in this series.

Tyrosine kinases are critical enzymes in cellular signal transduction pathways that control cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold is a key component in several clinically approved tyrosine kinase inhibitors (TKIs). researchgate.netbiotech-asia.orgnih.gov

For example, Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma. nih.gov Pazopanib (B1684535) is another multi-targeted TKI that inhibits VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases. nih.gov The indazole ring in these drugs typically anchors the molecule into the ATP-binding pocket of the kinase domain, forming crucial hydrogen bonds and hydrophobic interactions. researchgate.net The success of these drugs underscores the importance of the indazole framework in the design of effective kinase inhibitors. nih.govrsc.org

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism. In the context of cancer, elevated IDO1 activity in tumor cells and the surrounding microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping tumors evade the immune system. bohrium.com Consequently, IDO1 inhibitors are actively being pursued as cancer immunotherapeutics. nih.gov

The 1H-indazole scaffold has been identified as a novel and effective pharmacophore for IDO1 inhibition. nih.gov The indazole nitrogen atoms can coordinate with the heme iron in the enzyme's active site, while substitutions on the ring system can optimize interactions with hydrophobic pockets within the enzyme. researchgate.net SAR studies have shown that substitutions at both the 4- and 6-positions of the indazole ring are crucial for potent IDO1 inhibitory activity. nih.govbohrium.com While specific data on this compound is limited in this context, the established role of 6-substituted indazoles as IDO1 inhibitors suggests its potential relevance. researchgate.net

The versatility of the indazole scaffold extends to the inhibition of a variety of other enzymes implicated in human diseases. Notable examples include:

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based compounds have been developed as potent inhibitors of FGFRs, which are involved in angiogenesis and tumor cell proliferation. nih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP): Niraparib, an indazole-containing drug, is a potent PARP inhibitor used for the treatment of ovarian and other cancers. nih.gov

Aurora Kinases: These are serine/threonine kinases that play a key role in mitosis. Indazole derivatives have been developed as inhibitors of Aurora kinases for cancer therapy. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): This enzyme is a target for various conditions, including neurodegenerative diseases and diabetes, and indazole-based molecules have been explored as GSK-3 inhibitors. researchgate.net

Receptor Binding and Modulation by Indazole Compounds

Beyond enzyme inhibition, indazole derivatives have been designed to bind and modulate the function of various cell surface and nuclear receptors. Their rigid structure allows them to mimic endogenous ligands and act as agonists, antagonists, or allosteric modulators.

One significant area of research has been the development of indazole-based ligands for nuclear hormone receptors, particularly the estrogen receptor (ER). Certain phenyl-2H-indazole derivatives have been shown to be highly selective ligands for the estrogen receptor beta (ERβ), with affinities comparable to estradiol. acs.org These selective modulators are valuable tools for studying the distinct physiological roles of ER subtypes.

Additionally, indazole derivatives have been synthesized as antagonists for G protein-coupled receptors (GPCRs), such as the glucagon (B607659) receptor, which is a target for the treatment of type 2 diabetes. dntb.gov.ua The ability to fine-tune substitutions on the indazole ring allows for the optimization of receptor affinity and selectivity, leading to the development of compounds with specific signaling outcomes.

Anti-Proliferative Activity of Indazole Derivatives in Cellular Models

Indazole derivatives have emerged as a significant class of compounds in oncology research, with several derivatives being investigated as potent anti-cancer agents. rsc.org Their mechanisms of action are often multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of the cell cycle.

Cancer Cell Line Inhibition Studies

A substantial body of research has demonstrated the potent cytotoxic effects of various indazole derivatives against a broad spectrum of human cancer cell lines. These studies typically quantify the anti-proliferative activity using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of novel indazole derivatives has been synthesized and evaluated for their in vitro anti-proliferative activity. One such compound, 2f , exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. mdpi.com Another study on curcumin (B1669340) indazole analogues found that compound 3b displayed the highest cytotoxic activity, particularly against WiDr (colorectal carcinoma) cells, with an IC50 of 27.20 µM. pnrjournal.com Furthermore, a series of 1H-indazole-3-amine derivatives were evaluated, with compound 6o showing a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line with an IC50 value of 5.15 µM. researchgate.net

The following interactive data table summarizes the anti-proliferative activity of selected indazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| 2f | A549 | Lung Carcinoma | 0.23 - 1.15 |

| 2f | HepG2 | Liver Carcinoma | 0.23 - 1.15 |

| 2f | MCF-7 | Breast Carcinoma | 0.23 - 1.15 |

| 2f | HCT116 | Colorectal Carcinoma | 0.23 - 1.15 |

| 2f | 4T1 | Mouse Breast Cancer | 0.23 - 1.15 |

| 3b | WiDr | Colorectal Carcinoma | 27.20 |

| 3c | WiDr | Colorectal Carcinoma | >27.20 |

| 3d | WiDr | Colorectal Carcinoma | >27.20 |

| 5a | WiDr | Colorectal Carcinoma | >27.20 |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| 6o | A549 | Lung Carcinoma | >5.15 |

| 6o | PC-3 | Prostate Carcinoma | >5.15 |

| 6o | Hep-G2 | Liver Carcinoma | >5.15 |

Apoptosis Induction Mechanisms

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is often dysregulated in tumors.

Several studies have elucidated the pro-apoptotic effects of indazole derivatives. For example, treatment of the breast cancer cell line 4T1 with compound 2f was found to dose-dependently promote apoptosis. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner. researchgate.net The total apoptosis rates increased significantly with increasing concentrations of the compound. researchgate.net

Novel indazole-based small molecules have also been identified as sensitizers to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), a promising anti-cancer agent. These compounds enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells, suggesting a synergistic therapeutic potential. researchgate.net

Cell Cycle Modulation

In addition to inducing apoptosis, many indazole derivatives exhibit anti-proliferative activity by modulating the cell cycle of cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of tumor growth.

Certain indazole derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cells from progressing through division. For example, some benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been found to arrest the cell cycle in the G1, S, and G2 phases. nih.gov Studies on other heterocyclic compounds have also demonstrated the ability to induce G2/M phase arrest. nih.gov For instance, treatment with a chalcone (B49325) derivative led to a significant G2/M arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines. Another study on 2,3-arylpyridylindole derivatives reported biphasic cell cycle arrest effects, with G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in A549 lung cancer cells. While direct evidence for this compound is unavailable, the propensity of related heterocyclic compounds to interfere with the cell cycle suggests a potential mechanism of action for indazole derivatives in general.

Antimicrobial Activity of Indazole Derivatives

The indazole scaffold is also a source of promising antimicrobial agents, with various derivatives demonstrating activity against a range of bacteria and fungi. nih.gov The search for new antimicrobial compounds is of paramount importance due to the growing threat of antibiotic resistance.

The antimicrobial efficacy of indazole derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A study on novel substituted indazoles investigated their activity against four bacterial strains and one fungal strain. mdpi.com The results showed that several of the tested compounds exhibited moderate to good in vitro antimicrobial activities. mdpi.com

Another investigation into new pyrazole and indazole derivatives identified compounds with promising antimicrobial activities, particularly against gram-positive bacteria. For example, compound 9 , a pyrazoline derivative, showed significant activity against several drug-resistant Staphylococcus and Enterococcus strains, with MIC values as low as 4 µg/mL.

The following interactive data table presents the minimum inhibitory concentration (MIC) values of selected indazole and related derivatives against various microbial strains.

| Compound | Microbial Strain | Strain Type | MIC (µg/mL) |

| 2 | E. faecalis | Gram-positive bacteria | 128 |

| 3 | E. faecalis | Gram-positive bacteria | 128 |

| 5 | S. aureus | Gram-positive bacteria | 64 - 128 |

| 5 | S. epidermidis | Gram-positive bacteria | 64 - 128 |

| 9 | S. aureus (MDR) | Gram-positive bacteria | 4 |

| 9 | S. epidermidis (MDR) | Gram-positive bacteria | 4 |

| 9 | E. faecalis (MDR) | Gram-positive bacteria | 4 |

| 9 | E. faecium (MDR) | Gram-positive bacteria | 4 |

| 5a | Xanthomonas campestris | Gram-negative bacteria | >100 µL |

| 5f | Xanthomonas campestris | Gram-negative bacteria | >100 µL |

| 5i | Xanthomonas campestris | Gram-negative bacteria | >100 µL |

| 5j | Bacillus megaterium | Gram-positive bacteria | 100 µL |

Neurological Applications and Targets of Indazole Derivatives

Indazole derivatives have also garnered significant attention for their potential applications in the treatment of neurological disorders. rsc.org Their ability to interact with various targets in the central nervous system has led to the investigation of their therapeutic utility in conditions such as neurodegeneration and pain. rsc.org

A review of patents published between 2013 and 2017 highlights the extensive research into indazole derivatives for neurological applications. rsc.org These patents describe compounds with potential therapeutic value in disorders involving protein kinases and neurodegeneration. rsc.org Furthermore, certain indazole derivatives have been found to possess cannabinoid (CB)1 receptor binding activity, suggesting their potential use in conditions mediated by this receptor.

While the specific neurological targets of this compound have not been elucidated, the broader class of indazole derivatives has been the subject of numerous patents for the treatment of neurological diseases. This indicates a promising avenue for future research into the neuropharmacological properties of this and related compounds.

Understanding the Influence of Iodine and Hydroxyl Groups on Biological Activity

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core. The presence of iodine and hydroxyl groups, as in this compound, is expected to modulate the compound's pharmacological properties.

The introduction of a halogen atom, such as iodine, can have a profound impact on the biological activity of a molecule. In the context of anti-cancer activity, the presence of a fluorine atom on the benzene ring at the C-5 position of an indazole derivative was shown to be important for its antitumor activity. Halogenation can affect a compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with its target. It can also lead to specific interactions, such as halogen bonding, with biological macromolecules.

The hydroxyl group is another critical functional group that can significantly affect a compound's biological profile. Phenolic hydroxyl groups are known to be involved in the antioxidant activity of many natural compounds by donating their protons to scavenge free radicals. This antioxidant property can also contribute to their antitumor activity. In the context of antimicrobial activity, the methylation of phenolic hydroxyl groups has been shown to improve the lipophilicity of coumarins, enhancing their penetration into pathogens and thereby increasing their antimicrobial efficacy. The presence of a hydroxyl group can also facilitate hydrogen bonding interactions with biological targets, which can be crucial for binding affinity and selectivity. For example, the ortho-dihydroxy group in the B ring of trihydroxyflavones is a key structural feature for both their anticancer and antioxidant activities. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 6 Iodo 1h Indazol 3 Ol Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. SAR studies on various indazole-based inhibitors have revealed key insights into how different functional groups contribute to potency and selectivity.

For instance, in a series of 3-aminoindazole derivatives developed as c-Met kinase inhibitors, substitutions on a phenyl ring attached to the indazole core were critical. The data shows that small, electron-withdrawing groups at the para-position of the phenyl ring are well-tolerated, with a fluoro-substituent providing optimal potency. In contrast, larger groups or substitutions at the meta-position tend to decrease inhibitory activity.

In another series of indazole-3-carboxamides designed as Calcium-Release Activated Calcium (CRAC) channel blockers, the unique regiochemistry of the amide linker at the C-3 position was found to be critical for activity. A derivative with the carboxamide linker (indazole-C(O)NH-R) actively inhibits calcium influx, whereas its reverse amide isomer (indazole-NHC(O)-R) is completely inactive, highlighting the stringent steric and electronic requirements at this position.

The table below summarizes representative SAR findings from related indazole scaffolds, illustrating the impact of various substituents on biological activity.

| Scaffold | Substituent Variation | Position | Biological Target | Key Finding | IC₅₀ (nM) |

| 3-Aminoindazole | R = 4-Fluorophenyl | C-3 linked | c-Met Kinase | High potency | 1.8 |

| 3-Aminoindazole | R = 4-Chlorophenyl | C-3 linked | c-Met Kinase | Slightly reduced potency | 2.7 |

| 3-Aminoindazole | R = 3-Fluorophenyl | C-3 linked | c-Met Kinase | Reduced potency | 8.0 |

| Indazole-3-carboxamide | -C(O)NH-R | C-3 | CRAC Channel | Active conformation | <1000 |

| Indazole-3-carboxamide | -NHC(O)-R | C-3 | CRAC Channel | Inactive conformation | >100000 |

| 1H-Indazole | (E)-3,5-dimethoxystyryl at C3, various aryl groups at N1 | N-1 and C-3 | Cancer Cell Lines (4T1) | N1-substituent significantly alters potency | 130 - >10000 |

These examples collectively demonstrate that modifications at the N-1, C-3, and C-6 positions of the indazole ring are powerful strategies for fine-tuning biological activity. The potency and selectivity of 6-iodo-1H-indazol-3-ol analogues are thus highly dependent on the interplay between substituents at these key positions.

Role of the Iodine Atom at C-6 in Modulating Activity

The iodine atom at the C-6 position is not merely a passive substituent; it plays a significant and multifaceted role in modulating the biological activity and physicochemical properties of the molecule. Its contributions can be understood through steric, electronic, and specific intermolecular interactions.

Physicochemical Properties:

Size and Lipophilicity: Iodine is the largest and most lipophilic of the common halogens. Its presence at C-6 significantly increases the molecule's size and lipophilicity, which can enhance binding in hydrophobic pockets of a target protein and improve membrane permeability.

Metabolic Handle: The carbon-iodine bond can serve as a site for metabolic transformations. More importantly, it is an exceptionally useful synthetic handle for further chemical modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse array of chemical groups during lead optimization. rsc.orgmdpi.com

Halogen Bonding: A key interaction mediated by the iodine atom is halogen bonding. nih.gov This is a non-covalent interaction where the electropositive region on the outer surface of the iodine atom (known as a "sigma-hole") interacts favorably with an electron-rich atom (a Lewis base), such as an oxygen or nitrogen atom, commonly found in the backbones or side chains of amino acid residues in proteins. beilstein-journals.orgnih.gov

The strength of this interaction follows the trend I > Br > Cl > F. beilstein-journals.org The C-I···O or C-I···N halogen bond is highly directional, providing a specific and stabilizing interaction that can anchor the ligand in the active site of a protein, contributing significantly to binding affinity and selectivity. For a this compound derivative, the iodine atom is strategically positioned to form halogen bonds with acceptor groups within a kinase hinge region or other target sites. Studies on other scaffolds have shown that the synergistic effect of an iodo group combined with other substituents can lead to superior biological activity compared to analogues lacking the iodine atom.

Significance of the Hydroxyl Group at C-3 in Ligand-Target Interactions

The hydroxyl group at the C-3 position is a cornerstone of the this compound scaffold's interaction with many biological targets, particularly protein kinases. Its importance stems from its electronic nature and its capacity to act as both a hydrogen bond donor and acceptor.

In the context of kinase inhibition, the indazole core often acts as a "hinge-binder," forming hydrogen bonds with the backbone amide residues of the kinase hinge region, which connects the N- and C-lobes of the enzyme. The C-3 hydroxyl group is ideally positioned to participate in these critical interactions.

Hydrogen Bond Donor: The hydroxyl proton can be donated to a backbone carbonyl oxygen of an amino acid residue (e.g., glutamate, aspartate).

Hydrogen Bond Acceptor: The lone pairs of electrons on the hydroxyl oxygen can accept a hydrogen bond from a backbone N-H group of a residue (e.g., cysteine, methionine).

This dual hydrogen bonding capability allows the indazol-3-ol scaffold to mimic the adenine (B156593) region of ATP, enabling it to compete effectively for the ATP-binding site on kinases. The precise geometry and electronic properties of the C-3 hydroxyl group are often essential for high-affinity binding. This is underscored by SAR studies on related scaffolds, such as 3-aminoindazoles, where the analogous -NH₂ group plays a similar crucial role in hinge binding. Furthermore, research on indazole-3-carboxamides has demonstrated that the specific orientation of the substituent at C-3 is vital for biological function, reinforcing the importance of this position in establishing productive ligand-target interactions. nih.gov

Conformational and Tautomeric Effects on SAR

For molecules capable of existing in multiple forms, the conformational and tautomeric preferences are fundamental to their biological activity. The 1H-indazol-3-ol core is subject to tautomerism, potentially existing in equilibrium between the hydroxyl (-ol) and keto (-one) forms.

Extensive experimental and theoretical studies have established that the 1H-indazol-3-ol tautomer is thermodynamically more stable and is the predominant form in both the solid state and in solution. researchgate.netresearchgate.net This stability is critical for SAR for several reasons:

Defined Structure: The predominance of a single tautomer ensures that the molecule presents a consistent and well-defined three-dimensional structure to its biological target. This removes the ambiguity of multiple species binding and allows for a clearer interpretation of SAR data.

Consistent Interaction Pattern: The 1H-indazol-3-ol form maintains the crucial N-H donor at the N-1 position and the -OH group at the C-3 position. This specific arrangement of hydrogen bond donors and acceptors is often the basis for the scaffold's biological activity, particularly in kinase inhibition. nih.gov

Pharmacophore Development and Lead Optimization Strategies for this compound Analogues

Based on the SAR and SPR analyses, a general pharmacophore model for a this compound-based inhibitor can be proposed. This model encapsulates the essential features required for high-affinity binding to a target like a protein kinase.

Pharmacophore Model Features:

Aromatic Core: The bicyclic indazole ring serves as the central scaffold, providing a rigid framework and engaging in hydrophobic and π-stacking interactions.

Hydrogen Bond Donor/Acceptor: The C-3 hydroxyl group is a critical feature for hydrogen bonding, typically with the hinge region of a kinase.

Hydrogen Bond Donor: The N-H group at the N-1 position provides an additional hydrogen bond donor site.

Halogen Bond Donor: The C-6 iodine atom acts as a halogen bond donor, providing a specific and directional interaction to improve affinity and selectivity.

Lead Optimization Strategies: Starting with the this compound lead compound, several strategies can be employed for optimization:

Substitution on the Benzene (B151609) Ring: The C-4, C-5, and C-7 positions are available for substitution to explore additional binding pockets, enhance potency, or improve physicochemical properties like solubility. Small alkyl or alkoxy groups, or additional halogens, could be introduced.

Modification at N-1: While the N-H is often a key interactor, alkylation or arylation at the N-1 position can be explored. This can probe for deeper binding pockets and can be used to modulate properties such as metabolic stability and cell permeability.

Bioisosteric Replacement: The C-3 hydroxyl group could be replaced with bioisosteres like -NH₂ or small amides to fine-tune interactions. Similarly, the C-6 iodine could be replaced with other groups capable of forming specific interactions, such as a cyano or small acetylene (B1199291) group.

Cross-Coupling at C-6: The synthetically versatile C-6 iodine atom can be used in cross-coupling reactions to attach larger and more complex aryl or heteroaryl rings. This strategy is highly effective for extending the molecule into new regions of the binding site to dramatically increase potency and selectivity.

By systematically applying these strategies, guided by the pharmacophore model and iterative biological testing, the this compound scaffold can be optimized to generate highly potent and selective clinical candidates.

Advanced Applications and Future Research Directions of 6 Iodo 1h Indazol 3 Ol

Development of Radiolabeled 6-Iodo-1H-indazol-3-ol for Imaging and Tracing Studies

The presence of a stable iodine atom on the benzene (B151609) ring of this compound makes it an excellent candidate for radiolabeling, a critical process for developing radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.

The conversion of this compound into a radiotracer would involve replacing the stable ¹²⁷I isotope with one of its radioactive counterparts, such as ¹²³I, ¹²⁴I, or ¹³¹I. This can be achieved through various radioiodination methods, including isotope exchange reactions or by starting with a precursor molecule (e.g., a tin or boron derivative) and introducing the radioiodine.

Potential Applications in Molecular Imaging:

Targeted Cancer Imaging: If the indazole scaffold is found to bind to a specific receptor or enzyme overexpressed in tumors (e.g., certain kinases), a radiolabeled version could be used to visualize and stage cancers, as well as monitor the response to therapy. nih.gov

Neuroimaging: Indazole derivatives have been explored for their potential in treating neurodegenerative diseases. nih.gov A radiolabeled tracer could be developed to image targets within the central nervous system, such as protein aggregates or specific neurotransmitter receptors, aiding in the diagnosis of conditions like Alzheimer's or Parkinson's disease.

Pharmacokinetic Studies: Radiolabeling provides a powerful tool to study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate based on the this compound scaffold without altering its chemical structure.

Below is a table summarizing the key properties of common iodine radioisotopes and their suitability for medical imaging.

| Radioisotope | Half-life | Emission Type | Primary Imaging Modality | Notable Characteristics |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT | Good image resolution; relatively short half-life minimizes patient radiation dose. |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET | Longer half-life allows for imaging of slower biological processes; provides quantitative data. |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Autoradiography, In vitro assays | Primarily used in laboratory research and not for in-vivo imaging due to low energy. |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | SPECT, Radiotherapy | Used for both imaging and therapy (theranostics) due to its dual emission properties. |

Potential as Fluorescent Probes or Chemosensors

Indazole and its derivatives possess intrinsic photophysical properties owing to their aromatic heterocyclic structure. ingentaconnect.comrsc.org These properties can be harnessed to develop fluorescent probes or chemosensors—molecules designed to signal the presence of a specific analyte (like a metal ion, enzyme, or reactive oxygen species) through a change in their fluorescence. mdpi.com

The this compound structure could be systematically modified to create such sensors. The fluorescence emission can be tuned by altering the electronic properties of the indazole ring system. For instance, the iodine atom can be replaced with various other groups via cross-coupling reactions, and the hydroxyl and N-H groups can be functionalized to introduce specific binding sites for target analytes. rsc.org

Design Principles for Indazole-Based Probes:

Analyte Recognition Site: A specific functional group or "receptor" is attached to the indazole core that selectively binds to the target analyte.

Fluorophore: The indazole core itself acts as the light-emitting unit.

Signaling Mechanism: The binding of the analyte to the recognition site causes a change in the electronic structure of the fluorophore, leading to a detectable change in fluorescence (e.g., "turn-on," "turn-off," or a color shift). Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). mdpi.com

The development of such probes could have significant applications in cell biology, environmental monitoring, and medical diagnostics. nih.govsemanticscholar.org

Integration into Hybrid Molecules and Bioconjugates for Enhanced Efficacy

In modern drug discovery, creating hybrid molecules by combining two or more distinct pharmacophores is a powerful strategy to develop agents with dual or enhanced activity, or to overcome drug resistance. This compound is an ideal building block for this approach due to its multiple points for chemical modification.

N1-Position: The nitrogen at the 1-position can be alkylated or arylated to introduce a second bioactive moiety. pnrjournal.com

C3-Position: The hydroxyl group can be converted into an ether or ester, linking it to another molecule.

C6-Position: The carbon-iodine bond is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing the attachment of a wide array of other molecular fragments. rsc.orgresearchgate.net

Furthermore, these same functional groups allow for the creation of bioconjugates , where this compound or its derivatives are covalently attached to large biomolecules like antibodies, peptides, or oligonucleotides. This strategy can be used to create highly targeted therapeutics, where the biomolecule guides the indazole-based drug specifically to diseased cells, minimizing off-target side effects.

| Conjugation Site | Reactive Group | Potential Linking Chemistry | Purpose / Application |

| N1-Position | N-H | Alkylation, Acylation | Introduce a second pharmacophore for hybrid drug design. |

| C3-Position | -OH | Esterification, Etherification | Link to payloads or solubility-enhancing groups. |

| C6-Position | -I | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Attach complex molecular scaffolds or targeting ligands. |

Exploration in Material Science Research

The rigid, planar, aromatic structure of the indazole ring makes it an attractive scaffold for the development of novel organic materials. Molecules that can self-assemble through hydrogen bonding and π-π stacking are of great interest in material science for applications in organic electronics. google.com

The this compound molecule possesses both a hydrogen bond donor (N-H) and acceptor (the pyrazole (B372694) nitrogens), as well as a hydroxyl group, which can participate in extensive hydrogen-bonding networks. These interactions can promote ordered packing in the solid state, which is crucial for charge transport in organic semiconductors.

Potential Material Science Applications:

Organic Light-Emitting Diodes (OLEDs): Indazole derivatives can be incorporated into the emissive or charge-transport layers of OLEDs. Their photophysical properties can be tuned through chemical modification at the C6-position. rsc.org

Organic Field-Effect Transistors (OFETs): The potential for ordered molecular packing could be exploited to create materials for the semiconductor channel in OFETs.

Functional Polymers: this compound can be functionalized with polymerizable groups (e.g., vinyl or acetylene (B1199291) groups via Sonogashira coupling) and incorporated into polymers. This could lead to materials with unique optical, thermal, or electronic properties.

Next-Generation Indazole-Based Therapeutics and Probes

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govnih.gov Future research on this compound will likely focus on using it as a starting point for next-generation therapeutics and more sophisticated molecular probes.

Building on its foundation as a kinase inhibitor scaffold, medicinal chemists can perform detailed structure-activity relationship (SAR) studies. By systematically modifying the N1, C3, and C6 positions, libraries of new compounds can be created and screened to identify molecules with improved potency, selectivity, and pharmacokinetic properties. The iodine at the C6-position is particularly valuable, as it allows for the exploration of a "vector" pointing into new regions of a target protein's binding pocket.

Future work may also involve developing "covalent inhibitors" where a reactive group is attached to the indazole scaffold to form a permanent bond with the target protein, potentially leading to drugs with higher potency and longer duration of action.

Methodological Advancements in Indazole Synthesis and Characterization

Progress in the applications of this compound is intrinsically linked to advancements in chemical synthesis and analytical characterization. While traditional methods for indazole synthesis exist, modern organic chemistry offers more efficient, sustainable, and versatile approaches. ingentaconnect.comresearchgate.net

Advanced Synthetic Methods:

C-H Activation: Direct functionalization of the indazole core's C-H bonds, bypassing the need for pre-functionalized starting materials, offers a more atom-economical route to novel derivatives. nih.gov

Photoredox Catalysis: Using light to drive chemical reactions can enable transformations that are difficult to achieve with traditional thermal methods, opening up new synthetic pathways.

Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks can improve safety, scalability, and reaction efficiency, accelerating the synthesis of compound libraries.

Advanced Characterization Techniques:

2D NMR Spectroscopy: Techniques like NOESY and HMBC are crucial for unambiguously determining the structure and substitution pattern of complex indazole derivatives, especially for distinguishing between N1 and N2 isomers. mdpi.com

X-ray Crystallography: Provides definitive proof of a molecule's three-dimensional structure and insight into its solid-state packing, which is vital for both drug design and material science. ulisboa.pt

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can predict the electronic properties, reactivity, and spectral characteristics of new indazole derivatives, guiding synthetic efforts and helping to interpret experimental results. nih.gov

By leveraging these advanced methods, researchers can accelerate the discovery and development of new molecules based on the this compound scaffold for a wide range of scientific and medical applications.

Q & A

Q. What safety protocols are critical when handling iodinated indazoles?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation of iodine vapors during synthesis.

- Waste disposal : Neutralize residual iodine with sodium thiosulfate before disposal.

- PPE : Wear nitrile gloves and lab coats to prevent dermal absorption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.